1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone
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Overview
Description
1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a naphthalene ring fused to a quinoline moiety, with an ethanone group attached to the quinoline ring.
Preparation Methods
The synthesis of 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzophenone with a carbonyl compound in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with a ketone in the presence of a base . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Naphthalenyl)ethanone: This compound has a similar structure but lacks the quinoline moiety, resulting in different chemical and biological properties.
Quinolin-2(1H)-ones: These compounds share the quinoline core but differ in the functional groups attached to the ring, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the naphthalene and quinoline rings, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6317-99-3 |
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Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(2-naphthalen-2-ylquinolin-4-yl)ethanone |
InChI |
InChI=1S/C21H15NO/c1-14(23)19-13-21(22-20-9-5-4-8-18(19)20)17-11-10-15-6-2-3-7-16(15)12-17/h2-13H,1H3 |
InChI Key |
PHMASXXAFMIKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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